

An In-depth Technical Guide to 2-Bromoethyl Benzoate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Bromoethyl benzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromoethyl benzoate**, a versatile reagent in organic synthesis. It details established experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores its reactivity, particularly in nucleophilic substitution reactions, and its role as a key intermediate in the development of pharmaceuticals, including antifungal and neuroprotective agents. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Physical and Chemical Properties

2-Bromoethyl benzoate is a colorless to light yellow liquid with the chemical formula $C_9H_9BrO_2$.^{[1][2]} It is characterized by the presence of a benzoate ester functional group and a primary alkyl bromide. This bifunctionality makes it a valuable building block in organic synthesis.

Physical Properties

A summary of the key physical properties of **2-Bromoethyl benzoate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO ₂	[1][2]
Molecular Weight	229.07 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid	[2]
Boiling Point	157-159 °C at 20 mmHg	[1]
Density	1.445 g/mL at 25 °C	[1]
Refractive Index (n _D ²⁰)	1.548	[1]
Vapor Pressure	0.000119 mmHg at 25°C	[1]
Solubility	Sparingly soluble in water; Soluble in chloroform and methanol.	[2]

Spectral Data

The following tables summarize the key spectral data for **2-Bromoethyl benzoate**.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.05	m	2H	Aromatic (ortho-protons)
~7.58	m	1H	Aromatic (para-proton)
~7.45	m	2H	Aromatic (meta-protons)
~4.65	t	2H	-OCH ₂ -
~3.65	t	2H	-CH ₂ Br

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~166.0	C=O (ester)
~133.0	Aromatic (para-carbon)
~130.0	Aromatic (ipso-carbon)
~129.5	Aromatic (ortho-carbons)
~128.5	Aromatic (meta-carbons)
~65.0	-OCH ₂ -
~29.0	-CH ₂ Br

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3060	Aromatic C-H stretch
~2960	Aliphatic C-H stretch
~1720	C=O (ester) stretch
~1270	C-O (ester) stretch
~1100	C-O stretch
~680	C-Br stretch

Mass Spectrometry (MS)

m/z	Assignment
228/230	$[M]^+$ (Molecular ion peak, bromine isotopes)
183/185	$[M - C_2H_4O]^+$
122	$[C_7H_5O_2]^+$ (Benzoic acid fragment)
105	$[C_7H_5O]^+$ (Benzoyl cation)
77	$[C_6H_5]^+$ (Phenyl cation)

Synthesis of 2-Bromoethyl Benzoate

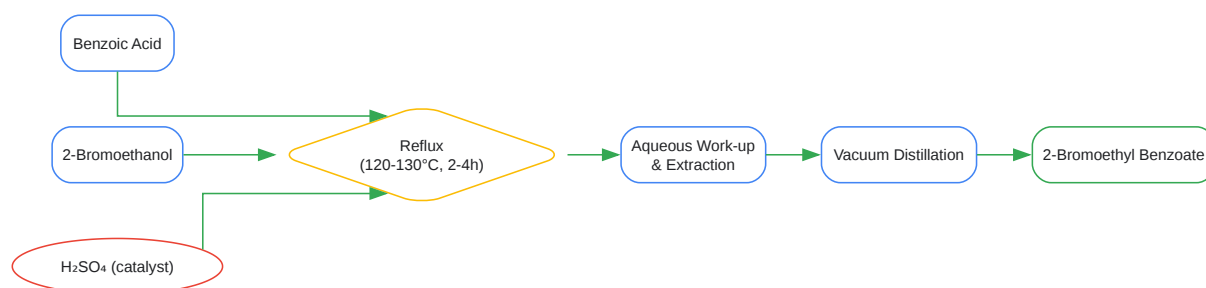
2-Bromoethyl benzoate can be synthesized through several methods. The two most common and effective laboratory-scale syntheses are the Fischer esterification of benzoic acid with 2-bromoethanol and the reaction of benzoyl chloride with 2-bromoethanol.

Fischer Esterification

This method involves the acid-catalyzed reaction between benzoic acid and an excess of 2-bromoethanol to drive the equilibrium towards the product.^[3]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 eq) and 2-bromoethanol (3.0 eq).
- **Catalyst Addition:** Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer with diethyl ether or dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure **2-Bromoethyl benzoate**.



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Fischer Esterification Workflow

From Benzoyl Chloride

This method offers a faster and often higher-yielding alternative to Fischer esterification, proceeding via the highly reactive acyl chloride.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or diethyl ether.
- **Base Addition:** Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution and cool the mixture in an ice bath.
- **Acyl Chloride Addition:** Add benzoyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

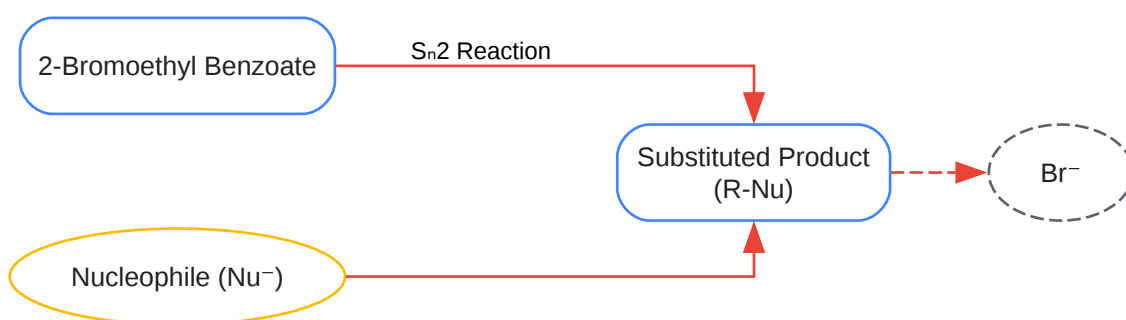
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by vacuum distillation.

Chemical Reactivity and Applications

The chemical reactivity of **2-Bromoethyl benzoate** is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions.[3] This allows for the facile introduction of various functional groups, making it a key intermediate in the synthesis of more complex molecules.[3]

Nucleophilic Substitution Reactions

2-Bromoethyl benzoate readily undergoes S_N2 reactions with a variety of nucleophiles.

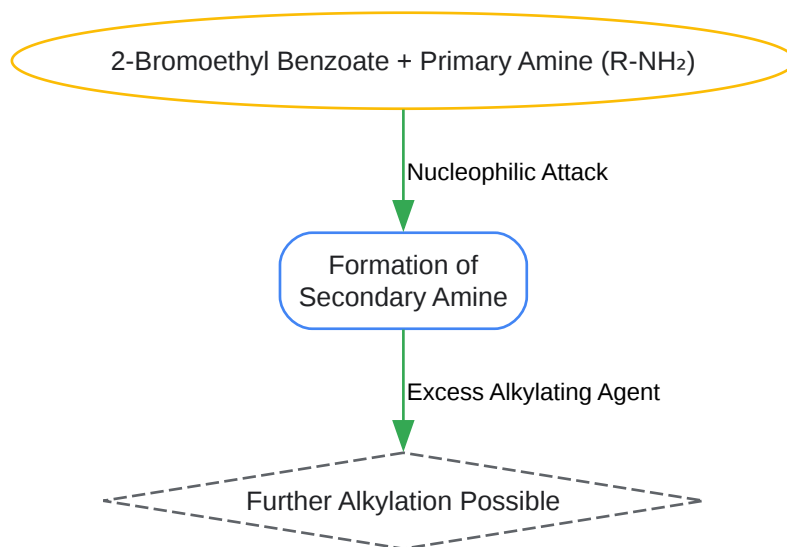


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General Nucleophilic Substitution

- **Reaction with Amines:** Primary and secondary amines react with **2-Bromoethyl benzoate** to form secondary and tertiary amines, respectively. This reaction is fundamental in the

synthesis of various nitrogen-containing compounds.[4][5]



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Reaction with a Primary Amine

- Reaction with Thiols: Thiols, being excellent nucleophiles, react readily with **2-Bromoethyl benzoate** to form thioethers. This reaction is often used to introduce sulfur-containing moieties into molecules.

Applications in Drug Development

2-Bromoethyl benzoate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

- Antifungal Agents: It is a key building block in the synthesis of triazole antifungal agents such as itraconazole.[6][7] The bromoethyl group allows for the attachment of the benzoate moiety to the core triazole structure.
- Neuroprotective Agents: Derivatives of **2-Bromoethyl benzoate** have been investigated for their neuroprotective properties.[8][9] The ability to easily modify the structure through nucleophilic substitution at the bromine-bearing carbon allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Analytical Methods

The purity and identity of **2-Bromoethyl benzoate** can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of **2-Bromoethyl benzoate**.

- Sample Preparation: Prepare a dilute solution of **2-Bromoethyl benzoate** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.



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GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative analysis of **2-Bromoethyl benzoate**, particularly for monitoring reaction progress or determining purity.

- Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
- HPLC Conditions:
 - Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 230 nm.
 - Column Temperature: 30 °C.

Safety and Handling

2-Bromoethyl benzoate is an irritant to the skin, eyes, and respiratory system.^[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

2-Bromoethyl benzoate is a valuable and versatile bifunctional molecule with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with straightforward synthetic and analytical methods, make it an important tool for researchers and drug development professionals. A thorough understanding of its reactivity, particularly its propensity for nucleophilic substitution, allows for its strategic use in the construction of complex molecular architectures with potential therapeutic applications.

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